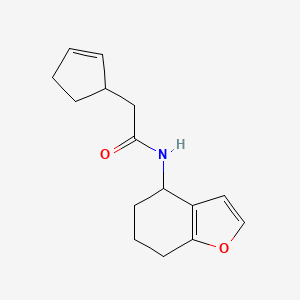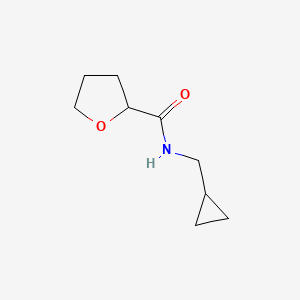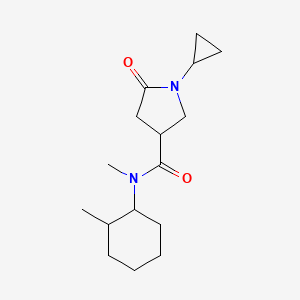
1-cyclopropyl-N-methyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopropyl-N-methyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide is a compound that belongs to the class of pyrrolidine carboxamide. It is a synthetic compound that has been the subject of much research due to its potential applications in the field of medicine.
Wissenschaftliche Forschungsanwendungen
1-cyclopropyl-N-methyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide has been the subject of much research due to its potential applications in the field of medicine. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been found to have antitumor properties, making it a potential candidate for the treatment of cancer.
Wirkmechanismus
The mechanism of action of 1-cyclopropyl-N-methyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for pain and inflammation.
Biochemical and Physiological Effects:
1-cyclopropyl-N-methyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide has been found to have several biochemical and physiological effects. It has been found to reduce the production of prostaglandins, which are responsible for pain and inflammation. It has also been found to inhibit the growth of tumor cells, making it a potential candidate for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-cyclopropyl-N-methyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its potential as a treatment for pain and inflammation. It has also been found to have antitumor properties, making it a potential candidate for the treatment of cancer. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-cyclopropyl-N-methyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide. One direction is to further investigate its mechanism of action in order to better understand its effects in vivo. Another direction is to investigate its potential as a treatment for cancer, particularly in combination with other cancer treatments. Additionally, further research could be done on its potential as a treatment for other conditions, such as inflammation and pain.
Synthesemethoden
The synthesis of 1-cyclopropyl-N-methyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide involves several steps. The first step involves the reaction between cyclopropylamine and 2-methylcyclohexanone to form N-cyclopropyl-2-methylcyclohexanamine. The second step involves the reaction between N-cyclopropyl-2-methylcyclohexanamine and methyl isocyanate to form 1-cyclopropyl-N-methyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide.
Eigenschaften
IUPAC Name |
1-cyclopropyl-N-methyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-11-5-3-4-6-14(11)17(2)16(20)12-9-15(19)18(10-12)13-7-8-13/h11-14H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQQHJQTXHDZBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)C(=O)C2CC(=O)N(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-[2-(difluoromethoxy)-5-methylphenyl]-2-hydroxyethyl]sulfanyl-4-ethyl-1H-1,2,4-triazol-5-one](/img/structure/B7494547.png)
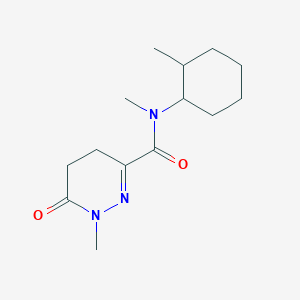
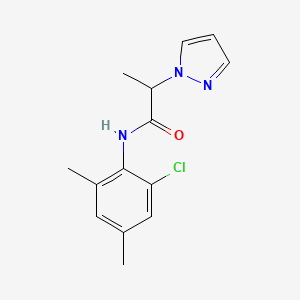
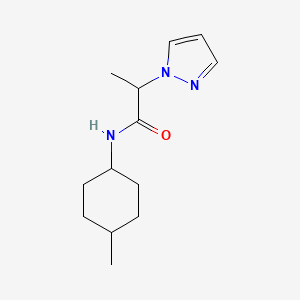

![N'-[2-(4-ethoxyphenoxy)propanoyl]-2-pyrazol-1-ylpropanehydrazide](/img/structure/B7494572.png)
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-pyridin-4-ylmethanone](/img/structure/B7494582.png)
![2-methyl-N-[(3-methylphenyl)methyl]cyclopropane-1-carboxamide](/img/structure/B7494589.png)
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(5-methylthiophen-2-yl)methanone](/img/structure/B7494597.png)
![3-[[2-(Dimethylamino)-2-thiophen-3-ylethyl]amino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7494605.png)
